2-phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)ethanesulfonamide
Description
2-Phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)ethanesulfonamide is a synthetic small molecule featuring a pyrazine-substituted imidazole core linked via an ethyl chain to a phenoxy-ethanesulfonamide group. The imidazole and pyrazine groups may facilitate hydrogen bonding and π-π interactions, while the sulfonamide could enhance solubility and bioavailability.
Properties
IUPAC Name |
2-phenoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c23-26(24,13-12-25-15-4-2-1-3-5-15)21-9-11-22-10-8-20-17(22)16-14-18-6-7-19-16/h1-8,10,14,21H,9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLGKKBOWCPOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Phenoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure
The compound features a pyrazin-2-yl moiety linked to a 1H-imidazol-1-yl group through an ethylene bridge, and is further connected to a phenoxy and ethanesulfonamide group. This unique structure suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant activity against various pathogens, including Mycobacterium tuberculosis, which positions them as potential antitubercular agents. Additionally, the compound shows promise in anti-inflammatory applications through inhibition of cyclooxygenase enzymes.
Key Biological Activities
- Antimicrobial Activity : Significant efficacy against Mycobacterium tuberculosis and other pathogens.
- Anticancer Properties : Potential inhibition of cancer cell proliferation.
- Anti-inflammatory Effects : Inhibition of cyclooxygenase enzymes.
Data Table: Biological Activity Summary
| Biological Activity | Target Pathogen/Enzyme | Reference |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | |
| Anticancer | Various cancer cell lines | |
| Anti-inflammatory | Cyclooxygenase enzymes |
The mechanism through which this compound exerts its biological effects involves the following pathways:
- Target Fishing : Identifying potential biological targets such as matrix metalloproteinase-8 (MMP-8), which is involved in various physiological processes and implicated in diseases like arthritis and cancer.
- Enzyme Inhibition : The compound's structural motifs allow it to interact with enzymes crucial for pathogen survival and cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of related compounds, revealing that those with similar structural features exhibited strong activity against Mycobacterium tuberculosis. The findings suggest that this compound could be developed as an antitubercular agent.
Case Study 2: Anti-inflammatory Potential
In another study, derivatives were tested for their inhibitory effects on cyclooxygenase enzymes. Results indicated significant reductions in inflammatory markers, suggesting that this compound could serve as a basis for developing new anti-inflammatory drugs.
Comparison with Similar Compounds
EF5 (2-[2-Nitro-1H-Imidazol-1-yl]-N-(2,2,3,3,3-Pentafluoropropyl) Acetamide)
Core Structure : Nitroimidazole with a pentafluoropropyl side chain.
Key Differences :
- Functional Groups: EF5 contains a nitro group (-NO₂) on the imidazole ring, critical for hypoxia-selective bioreduction and covalent binding to macromolecules. In contrast, the target compound replaces the nitro group with a pyrazine ring and sulfonamide.
- Biological Activity: EF5 is used as a hypoxia marker due to its preferential binding in low-oxygen tissues like tumors .
- Biodistribution: EF5 shows heterogeneous binding in tumors and high liver retention due to metabolite scavenging . The target compound’s phenoxy and sulfonamide groups could reduce liver accumulation, improving tumor targeting.
Table 1: Comparison with EF5
2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-Benzimidazole Derivatives
Core Structure : Benzimidazole with an imidazole-ethyl-sulfanyl side chain.
Key Differences :
- Functional Groups : The sulfanyl (-S-) group in these derivatives differs from the sulfonamide (-SO₂NH₂) in the target compound. Sulfonamides generally exhibit higher polarity and metabolic stability.
- Biological Activity: The QSAR study in highlights antiprotozoal activity driven by imidazole and benzimidazole interactions .
- Structural Flexibility : The ethyl linker in the target compound could confer greater conformational adaptability compared to the rigid benzimidazole core, optimizing receptor complementarity.
Table 2: Comparison with Benzimidazole Derivatives
N-[2-(2-Methylpropyl)-3,4-Dihydro-1H-Pyrazino[1,2-a]Benzimidazol-8-yl]Benzenesulfonamide
Core Structure: Pyrazino-benzimidazole fused ring with a benzenesulfonamide group. Key Differences:
- Structural Complexity: The compound features a fused pyrazino-benzimidazole system, whereas the target compound uses a simpler imidazole-pyrazine-ethyl chain . This difference may influence synthetic accessibility and bioavailability.
- Sulfonamide Placement: The benzenesulfonamide in the compound is directly attached to the heterocycle, while the target compound’s sulfonamide is separated by an ethyl-phenoxy spacer. This could alter membrane permeability and target engagement.
Table 3: Comparison with Pyrazino-Benzimidazole Sulfonamide
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
